molecular formula C6H6ClN B1141511 4-CHLOROANILINE-UL-14C CAS No. 108321-68-2

4-CHLOROANILINE-UL-14C

Cat. No.: B1141511
CAS No.: 108321-68-2
M. Wt: 139.507
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroaniline-UL-14C is a radiolabeled compound with the molecular formula Cl14C6H4NH2. It is a derivative of 4-chloroaniline, where the carbon atoms are labeled with the radioactive isotope carbon-14. This compound is primarily used in scientific research to trace and study the behavior of 4-chloroaniline in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloroaniline-UL-14C is synthesized by introducing carbon-14 into the molecular structure of 4-chloroaniline. The typical synthetic route involves the reduction of 4-nitrochlorobenzene, which is prepared by the nitration of chlorobenzene. The reduction process is carried out using reducing agents such as iron powder and hydrochloric acid, or catalytic hydrogenation over a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of radioactive materials and adherence to strict safety protocols to prevent contamination and ensure the safety of workers. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of radiolabeling and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloroaniline-UL-14C undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso, nitro, or azo compounds.

    Reduction: The nitro group in 4-nitrochlorobenzene is reduced to form 4-chloroaniline.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as iron powder, hydrochloric acid, or catalytic hydrogenation using palladium on carbon are used.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Scientific Research Applications

4-Chloroaniline-UL-14C is widely used in scientific research due to its radiolabeled nature. Some of its applications include:

    Environmental Studies: Tracing the degradation and transformation of 4-chloroaniline in soil and water systems.

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of 4-chloroaniline in biological systems.

    Toxicology: Investigating the toxic effects and metabolic pathways of 4-chloroaniline in living organisms.

    Chemical Synthesis: Serving as a precursor in the synthesis of radiolabeled pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-chloroaniline-UL-14C involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, including oxidation and conjugation reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as proteins and DNA, potentially causing toxic effects. The radiolabeled carbon-14 allows researchers to track these interactions and study the compound’s behavior in detail .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: An isomer of 4-chloroaniline with the chlorine atom in the ortho position.

    3-Chloroaniline: An isomer of 4-chloroaniline with the chlorine atom in the meta position.

    4-Bromoaniline: A similar compound where the chlorine atom is replaced with a bromine atom.

Uniqueness of 4-Chloroaniline-UL-14C

This compound is unique due to its radiolabeled carbon-14, which allows for precise tracing and analysis in scientific research. This radiolabeling provides a significant advantage in studying the compound’s behavior, metabolism, and interactions in various systems compared to its non-labeled counterparts .

Properties

CAS No.

108321-68-2

Molecular Formula

C6H6ClN

Molecular Weight

139.507

Origin of Product

United States

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